molecular formula C13H17N3O2S B6628404 3-[[(3-Ethyl-1-methylpyrazol-4-yl)methylamino]methyl]thiophene-2-carboxylic acid

3-[[(3-Ethyl-1-methylpyrazol-4-yl)methylamino]methyl]thiophene-2-carboxylic acid

Cat. No. B6628404
M. Wt: 279.36 g/mol
InChI Key: WWWJFCIMQFWYDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[(3-Ethyl-1-methylpyrazol-4-yl)methylamino]methyl]thiophene-2-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. It is a heterocyclic compound that is synthesized through a multi-step process, and its unique structure allows for various biological activities. In

Mechanism of Action

The mechanism of action of 3-[[(3-Ethyl-1-methylpyrazol-4-yl)methylamino]methyl]thiophene-2-carboxylic acid is not fully understood. However, it is believed to function by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting COX-2 activity, 3-[[(3-Ethyl-1-methylpyrazol-4-yl)methylamino]methyl]thiophene-2-carboxylic acid may reduce inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3-[[(3-Ethyl-1-methylpyrazol-4-yl)methylamino]methyl]thiophene-2-carboxylic acid has various biochemical and physiological effects. It has been shown to have anti-inflammatory activity in vitro and in vivo. Additionally, it has been shown to have antioxidant activity, which may be beneficial in reducing oxidative stress. It has also been shown to have antibacterial activity against various strains of bacteria.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[[(3-Ethyl-1-methylpyrazol-4-yl)methylamino]methyl]thiophene-2-carboxylic acid in lab experiments is its unique structure, which allows for various biological activities. Additionally, it is relatively easy to synthesize, which makes it readily available for use in research. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are various future directions for research involving 3-[[(3-Ethyl-1-methylpyrazol-4-yl)methylamino]methyl]thiophene-2-carboxylic acid. One direction is to further investigate its anti-inflammatory activity and potential use as an anti-inflammatory agent. Another direction is to explore its potential use as an antibacterial agent. Additionally, its potential use in the synthesis of various other compounds, such as fluorescent dyes, could be further explored. Finally, its mechanism of action could be further investigated to gain a better understanding of its biological activities.

Synthesis Methods

The synthesis of 3-[[(3-Ethyl-1-methylpyrazol-4-yl)methylamino]methyl]thiophene-2-carboxylic acid involves a multi-step process. The first step involves the reaction of 3-ethyl-1-methyl-4-nitroso-pyrazole with formaldehyde, which results in the formation of 3-ethyl-1-methyl-4-(formylmethyl)pyrazole. The second step involves the reaction of 3-ethyl-1-methyl-4-(formylmethyl)pyrazole with thioacetic acid, which results in the formation of 3-ethyl-1-methyl-4-(methylthio)pyrazole-5-carboxaldehyde. The final step involves the reaction of 3-ethyl-1-methyl-4-(methylthio)pyrazole-5-carboxaldehyde with ethyl 2-bromoacetate, which results in the formation of 3-[[(3-Ethyl-1-methylpyrazol-4-yl)methylamino]methyl]thiophene-2-carboxylic acid.

Scientific Research Applications

3-[[(3-Ethyl-1-methylpyrazol-4-yl)methylamino]methyl]thiophene-2-carboxylic acid has various scientific research applications. It is used as a building block in the synthesis of various other compounds, such as pyrazole derivatives, which have potential pharmaceutical applications. It is also used in the synthesis of various fluorescent dyes, which have applications in biological imaging. Additionally, it has been studied for its potential use as an anti-inflammatory agent.

properties

IUPAC Name

3-[[(3-ethyl-1-methylpyrazol-4-yl)methylamino]methyl]thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-3-11-10(8-16(2)15-11)7-14-6-9-4-5-19-12(9)13(17)18/h4-5,8,14H,3,6-7H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWJFCIMQFWYDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C=C1CNCC2=C(SC=C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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